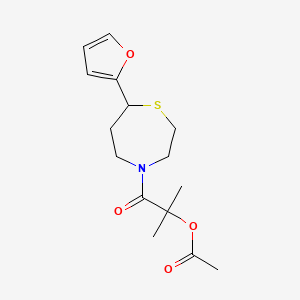

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate

Description

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate is a synthetic organic compound featuring a 1,4-thiazepane core (a seven-membered ring containing sulfur and nitrogen) substituted at position 7 with a furan-2-yl group. The molecule further includes a 2-methyl-1-oxopropan-2-yl acetate moiety, which introduces ester functionality.

Crystallographic analysis of such compounds often employs programs like SHELX for structure refinement, enabling precise determination of bond lengths, angles, and stereochemistry . Synthetic routes may involve coupling reactions analogous to those described for structurally related heterocycles, such as acid-catalyzed condensations or nucleophilic substitutions .

Properties

IUPAC Name |

[1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-methyl-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-11(17)20-15(2,3)14(18)16-7-6-13(21-10-8-16)12-5-4-9-19-12/h4-5,9,13H,6-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWBOBATSJALIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)N1CCC(SCC1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan and thiazepane intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency .

Chemical Reactions Analysis

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate undergoes various chemical reactions, including:

Scientific Research Applications

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects . The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to three classes of analogs: (1) thiazepane derivatives with alternative substituents, (2) furan-containing heterocycles, and (3) ester-functionalized bioactive molecules.

Table 1: Key Properties of 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate and Analogues

| Compound Class | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Water) | Notable Features |

|---|---|---|---|---|

| Target Compound | ~355.4 | 1.8 | Low | Thiazepane core, furan, acetate ester; potential for CNS penetration |

| Piperazine-based Analogues | ~300–400 | 0.5–2.5 | Moderate | Smaller 6-membered ring; higher polarity; common in antipsychotic drugs |

| Furan-Phenyl Hybrids | ~300–350 | 2.0–3.5 | Very low | Enhanced lipophilicity; reduced hydrogen-bonding capacity vs. thiazepanes |

| Methyl Ester Derivatives | ~300–370 | 1.0–2.0 | Moderate | Faster hydrolysis than acetates; shorter metabolic half-life |

Structural and Functional Comparisons

Thiazepane vs. Piperazine/Morpholine Cores :

The 1,4-thiazepane ring’s larger size and sulfur atom confer greater conformational flexibility and altered electronic properties compared to six-membered piperazine or morpholine rings. For instance, piperazine derivatives (e.g., compounds in ) exhibit higher polarity due to dual nitrogen atoms, enhancing solubility but limiting blood-brain barrier penetration . Thiazepanes, by contrast, may better accommodate hydrophobic binding pockets in biological targets.- Furan vs. Other Aromatic Substituents: The furan-2-yl group contributes π-π stacking interactions but offers fewer hydrogen-bonding sites compared to pyridine or phenol substituents. This trade-off may reduce target affinity but improve metabolic stability.

Acetate Ester vs. Alternative Esters : The acetate group balances lipophilicity and hydrolytic stability. Methyl or ethyl esters hydrolyze faster in vivo, limiting their utility in prodrug design, while bulkier esters (e.g., tert-butyl, as in ) resist hydrolysis but hinder solubility .

Biological Activity

1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate is a complex organic compound belonging to the thiazepane derivative class. This compound has gained attention in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities. The structural features of this compound, including the furan and thiazepane moieties, contribute significantly to its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₅N₃OS, with a molecular weight of approximately 307.43 g/mol. The compound's intricate structure allows for various interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅N₃OS |

| Molecular Weight | 307.43 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered physiological responses.

Receptor Modulation: It could act as an agonist or antagonist at specific receptors, affecting cellular signaling pathways.

Antimicrobial Activity

Research indicates that thiazepane derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can effectively inhibit the growth of various bacterial strains. The presence of the furan moiety enhances the overall antimicrobial efficacy.

Anti-inflammatory Effects

Thiazepane derivatives have been reported to possess anti-inflammatory properties. The compound’s structural features allow it to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Enzyme Inhibition

A notable area of interest is the compound's inhibitory effects on enzymes such as tyrosinase. For example, related furan derivatives have demonstrated potent tyrosinase inhibition, which is crucial for applications in skin whitening and treatment of hyperpigmentation disorders. The IC50 values for some derivatives have been reported as low as 0.0433 µM for monophenolase activity .

Study on Tyrosinase Inhibition

A study evaluated the inhibitory effects of various furan derivatives on mushroom tyrosinase activity. Among these compounds, some exhibited IC50 values significantly lower than those of standard inhibitors like kojic acid. This highlights the potential of furan-containing thiazepane derivatives in cosmetic applications aimed at skin lightening.

Antimicrobial Studies

Several studies have focused on the antimicrobial properties of thiazepane derivatives. For instance, compounds derived from thiazepanes have shown effectiveness against gram-positive and gram-negative bacteria, suggesting their utility in developing new antibacterial agents.

Q & A

Q. What are the common synthetic routes for synthesizing 1-(7-(Furan-2-yl)-1,4-thiazepan-4-yl)-2-methyl-1-oxopropan-2-yl acetate?

The synthesis typically involves multi-step organic reactions, focusing on constructing the thiazepane core and functionalizing substituents. Key steps include:

- Thiazepane ring formation : Piperidine-mediated condensation of 5-substituted 2-aminothiophenol with heterocyclic ketones (e.g., furan-2-yl derivatives) under reflux conditions .

- Functionalization : Acetylation of the intermediate using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to introduce the methyl-oxopropan-2-yl acetate group .

- Purification : Recrystallization or column chromatography to isolate the final product.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : For elucidating the thiazepane ring conformation, furan substituents, and acetate group connectivity (¹H and ¹³C NMR) .

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., ESI-MS or HRMS) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and ether (C-O) functional groups .

- X-ray crystallography (if applicable): For resolving stereochemistry and solid-state conformation .

Q. What are the known biological targets or mechanisms of action for this compound class?

Thiazepane derivatives often interact with:

- Enzymes : Inhibition of proteases or kinases via hydrogen bonding with the thiazepane nitrogen and furan oxygen .

- Receptors : Modulation of G-protein-coupled receptors (GPCRs) through π-π interactions with aromatic substituents .

- Cellular pathways : Apoptosis induction in cancer cells, as observed in structurally similar compounds with fused heterocycles .

Advanced Research Questions

Q. How can researchers optimize the yield of thiazepane ring formation during synthesis?

Critical parameters include:

- Catalyst selection : Piperidine or morpholine for base-mediated cyclization .

- Solvent choice : Polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction rates .

- Temperature control : Reflux conditions (80–100°C) to drive ring closure while minimizing side reactions .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and isolate intermediates .

Q. How do structural modifications (e.g., substituting furan with thiophene) affect biological activity?

Comparative studies on analogs suggest:

- Furan vs. thiophene : Furan enhances solubility due to oxygen’s electronegativity, while thiophene improves lipophilicity and membrane permeability .

- Substituent position : 2-Furan vs. 3-furan substitution alters steric hindrance, impacting binding affinity to targets like cytochrome P450 enzymes .

- Methodology : Use SAR (structure-activity relationship) studies with in vitro assays (e.g., enzyme inhibition) to quantify effects .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Approaches include:

- Purity assessment : Validate compound integrity via HPLC (>95% purity) to exclude batch variability .

- Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature) to minimize experimental noise .

- Computational modeling : Molecular docking to identify binding modes and explain discrepancies in IC₅₀ values .

Data and Methodological Insights

| Parameter | Synthesis Method A | Synthesis Method B |

|---|---|---|

| Catalyst | Piperidine | Triethylamine |

| Solvent | Ethanol | Dimethylformamide (DMF) |

| Reaction Temp. | 80°C (reflux) | 100°C (reflux) |

| Yield | 45–60% | 65–75% |

| Key Advantage | Low cost | Higher purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.